Physicochemical Profiling & Technical Utility of 6-(Aminooxy)hexanoic Acid
Physicochemical Profiling & Technical Utility of 6-(Aminooxy)hexanoic Acid
Executive Summary
6-(Aminooxy)hexanoic acid (CAS 511545-79-2, HCl salt) is a specialized heterobifunctional linker used critically in bioconjugation, proteolysis-targeting chimera (PROTAC) development, and surface chemistry. Unlike its structural analog 6-aminohexanoic acid (ε-aminocaproic acid), this molecule features a terminal aminooxy (
This guide details the physicochemical properties, mechanistic advantages, and experimental protocols for utilizing 6-(aminooxy)hexanoic acid in high-fidelity molecular design.
Part 1: Physicochemical Profile
The dual functionality of 6-(aminooxy)hexanoic acid—combining a carboxylic acid for amide coupling and an aminooxy group for carbonyl ligation—defines its utility. The data below distinguishes the commercially prevalent hydrochloride salt from the free base.
Table 1: Core Chemical Identifiers & Properties
| Property | Data | Technical Note |
| Chemical Name | 6-(Aminooxy)hexanoic acid hydrochloride | Often abbreviated as |
| CAS Number | 511545-79-2 | Distinct from 6-aminohexanoic acid (CAS 60-32-2). |
| Molecular Formula | Free base MW: | |
| Structure | Linear C6 alkyl chain provides flexibility and reduces steric hindrance. | |
| Physical Form | White to off-white crystalline powder | Hygroscopic; store under inert gas (Ar/ |
| Solubility | Water ( | High aqueous solubility aids bioconjugation without organic co-solvents. |
| pKa (Aminooxy) | ~4.5 – 5.0 | Critical: Significantly lower than primary amines (~10.5). |
| pKa (Carboxyl) | ~4.4 | Typical for alkyl carboxylic acids. |
| Melting Point | Decomposes >150°C | Exact MP varies by crystal habit/salt form; typically dec. without melting. |
Diagram 1: Chemical Structure & Functional Zones
[1][2][3]
Part 2: Mechanistic Chemistry[4]
The Alpha-Effect & Chemoselectivity
The defining feature of 6-(aminooxy)hexanoic acid is the alpha-effect , where the lone pair on the oxygen atom adjacent to the nitrogen increases the HOMO energy of the nitrogen nucleophile. This makes the aminooxy group significantly more nucleophilic than a primary amine, despite being less basic.
-
pKa Differential: The aminooxy group (
) has a pKa of ~4.5. At pH 4.5–6.0, a significant fraction exists as the unprotonated, nucleophilic free base ( ), whereas lysine -amines (pKa ~10.5) are fully protonated ( ) and non-nucleophilic. -
Reaction Outcome: This allows for chemoselective ligation to aldehydes or ketones in the presence of competing lysine residues on proteins, forming an oxime linkage.
Stability: Oxime vs. Imine
The oxime bond (
-
Hydrolysis Resistance: Oximes resist hydrolysis in physiological aqueous buffers (pH 7.4), whereas imines require reduction (e.g.,
) to secondary amines to become stable. -
Thermodynamics:
for oxime formation is typically , compared to for hydrazones.
Diagram 2: Oxime Ligation Mechanism
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-(Aminooxy)hexanoic Acid
Note: While commercial sourcing is recommended for high purity, the standard synthesis utilizes the Gabriel synthesis modification.
Reagents: 6-Bromohexanoic acid, N-Hydroxyphthalimide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Hydrazine hydrate.
-
Alkylation:
-
Dissolve N-Hydroxyphthalimide (1.0 eq) and 6-Bromohexanoic acid (1.0 eq) in DMF.
-
Add DBU (2.0 eq) dropwise. Heat to 70°C for 4–6 hours.
-
Mechanism:[1][2][3][4] The N-hydroxyphthalimide acts as an oxygen nucleophile, displacing the bromide.
-
Workup: Acidify with 1M HCl, extract with EtOAc. The intermediate is 6-(phthalimidooxy)hexanoic acid.
-
-
Deprotection (Hydrazinolysis):
-
Dissolve the intermediate in MeOH.
-
Add Hydrazine hydrate (3.0 eq) and stir at RT for 12 hours (or reflux for 2 hours).
-
Precipitation: The byproduct phthalhydrazide precipitates as a white solid. Filter it off.
-
-
Purification:
-
Concentrate the filtrate. Dissolve the residue in 1M HCl to form the salt.
-
Recrystallize from MeOH/Et2O to obtain 6-(Aminooxy)hexanoic acid hydrochloride .
-
Protocol B: Bioconjugation (Oxime Ligation)
Application: Conjugating the linker to an aldehyde-tagged protein or surface.
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 4.5. (Citrate buffer pH 6.0 is an alternative if the protein is acid-sensitive).
-
Catalyst (Optional but Recommended): Add p-phenylenediamine (pPDA) or aniline at 10–100 mM. This acts as a nucleophilic catalyst, forming a transient, highly reactive imine that rapidly transimines with the aminooxy group.
-
Reaction:
-
Dissolve the aldehyde-containing target in the buffer (10–50 µM).
-
Add 6-(Aminooxy)hexanoic acid (10–50 equivalents relative to aldehyde).
-
Incubate at RT for 2–16 hours.
-
-
Validation: Monitor by LC-MS. The mass shift will be
(Linker MW minus and ). -
Purification: Remove excess linker via desalting column (PD-10) or dialysis against PBS pH 7.4.
Part 4: Applications
PROTAC Linker Design
In Proteolysis-Targeting Chimeras (PROTACs), the C6 alkyl chain serves as a flexible "spacer" that dictates the spatial orientation between the E3 ligase ligand and the Target Protein ligand.
-
Utility: The carboxylic acid end is coupled to an amine on the E3 ligase ligand (e.g., Thalidomide derivative) via standard amide coupling (EDC/NHS). The aminooxy end is then available to react with a ketone-modified target ligand.[1]
Surface Immobilization (Aldehyde Tagging)
Researchers use this molecule to functionalize surfaces (glass slides, gold nanoparticles) coated with aldehyde-silanes.
-
Workflow: The carboxylic acid is pre-conjugated to a biomolecule (peptide/DNA). The aminooxy tail of the conjugate is then dipped onto the aldehyde-surface, creating a covalent, oriented monolayer via oxime bonds.
Part 5: Safety & Handling
-
Hazards: 6-(Aminooxy)hexanoic acid hydrochloride is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Reactivity: Avoid contact with strong oxidizing agents and carbonyl compounds (acetone, aldehydes) during storage, as it will spontaneously react.
-
Storage: Store at
in a desiccator. The HCl salt is stable for years if kept dry. The free base is prone to oxidation and polymerization.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
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Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link
- Rashidian, M., et al. (2013). Chemoenzymatic labeling of proteins: techniques and applications. Bioconjugate Chemistry, 24(8), 1277-1294. (Discusses pKa and reactivity of aminooxy groups).
-
Sigma-Aldrich. (n.d.). 6-(Aminooxy)hexanoic acid hydrochloride Product Sheet. CAS 511545-79-2.[5] Link
-
Alghaith, A. F. G. (2014). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. (Source for pKa 5-6 data). Link
